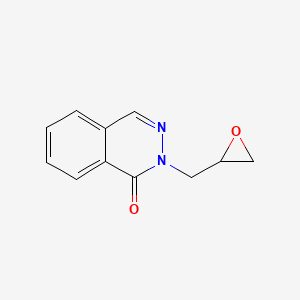

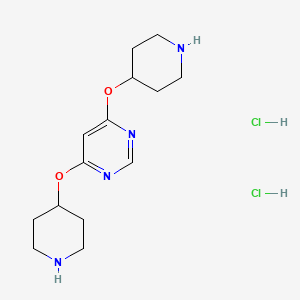

![molecular formula C15H16ClN3OS B2747002 N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049712-42-6](/img/structure/B2747002.png)

N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their various therapeutic activities such as antimicrobial , antitubercular , antifungal , antiviral , anti-inflammatory , antidiabetic , antioxidant , and anticancer properties .

Synthesis Analysis

The synthesis of similar compounds, like N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, involves reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-d]pyrimidine-2,4-diol . This is followed by the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H and 13C NMR, and mass spectrometry data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, substitution, and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by 1H NMR spectrum, 13C NMR spectrum, and melting point .Applications De Recherche Scientifique

Antifungal Activity

Thieno[2,3-d]pyrimidine derivatives have been synthesized and investigated for their antifungal properties. Some derivatives showed significant antifungal effects against Aspergillus species, indicating potential applications in developing new antifungal agents (Jafar et al., 2017).

Antimicrobial and Antitumor Activities

Derivatives of thieno[2,3-d]pyrimidine have been evaluated for antimicrobial and antitumor activities. These compounds displayed potent activity against various microbial strains and cancer cell lines, suggesting their potential in the development of new antimicrobial and anticancer therapies (El‐Wahab et al., 2015); (Hafez & El-Gazzar, 2017).

Molluscicidal Properties

Research on thiazolo[5,4-d]pyrimidines, a closely related class, has shown that these compounds possess molluscicidal properties, which could be utilized in controlling schistosomiasis by targeting the snail vectors (El-bayouki & Basyouni, 1988).

Synthesis and Pharmacological Applications

The synthesis and evaluation of novel oxo pyrimido pyrimidine derivatives have been explored, revealing various pharmacological and biological activities. These studies provide a foundation for further exploration into therapeutic applications of these compounds (Jadhav et al., 2022).

Mécanisme D'action

Target of Action

Similar thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to target acetyl-coa carboxylase enzyme , and some are known to inhibit EZH2 . These targets play crucial roles in various biological processes, including lipid biosynthesis and gene expression regulation, respectively.

Mode of Action

It’s suggested that similar compounds interact with their targets (like acetyl-coa carboxylase enzyme) by binding to them, thereby modulating their activity . This interaction can lead to changes in the biochemical processes controlled by these targets.

Biochemical Pathways

These pathways have downstream effects on cellular metabolism and cell growth, respectively .

Result of Action

Similar compounds have demonstrated antimicrobial activity and antitumor activity . These effects are likely a result of the compound’s interaction with its targets and the subsequent modulation of the associated biochemical pathways.

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS.ClH/c1-3-19-12-6-4-11(5-7-12)18-14-13-8-10(2)20-15(13)17-9-16-14;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDGIIIDGBRESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

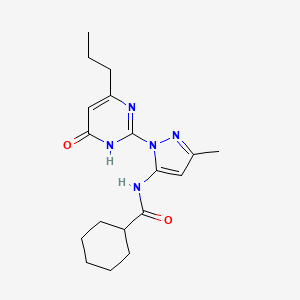

![4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2746922.png)

![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)

![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)

![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2746928.png)

![N-(4-acetylphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2746936.png)

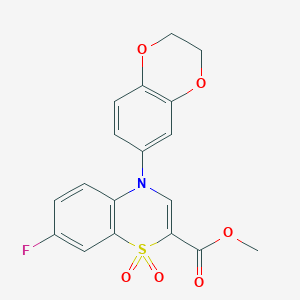

![3-(4-Chlorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2746937.png)

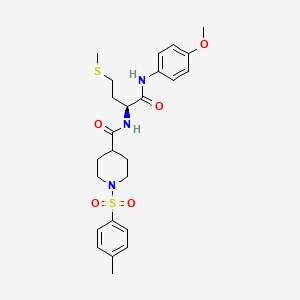

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)